2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde
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Overview
Description
2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with a unique structure that combines a pyrimidine ring with an alkyne and an aldehyde functional group
Preparation Methods
The synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde typically involves the addition reaction of diisopropylzinc to pyrimidine-5-carbaldehyde in the presence of enantiopure alcohols or amines. This reaction is carried out in toluene at a concentration of 0.5 M, with the reaction mixture stirred for 1 hour under controlled temperature conditions . The reaction is quenched by the addition of ammonium chloride/ammonium hydroxide aqueous solution .
Chemical Reactions Analysis
2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkyne group can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom on the alkyne carbon.
Addition: The alkyne group can participate in addition reactions with halogens or hydrogen halides to form dihalides or haloalkenes.
Common reagents and conditions used in these reactions include diisopropylzinc, enantiopure alcohols or amines, and toluene as the solvent . Major products formed from these reactions include pyrimidyl alkanol and its derivatives .
Scientific Research Applications
2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde involves its role as an asymmetric catalyst in autocatalytic reactions. The product chiral alkanol acts as an asymmetric catalyst for its own formation, leading to significant amplification of enantiomeric excess . This autocatalytic amplification can be triggered by various enantioenriched alcohols or amines, functioning as an enantioenrichment sensor to detect chiral environments .
Comparison with Similar Compounds
Similar compounds to 2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde include:
2,2-Dimethylbut-3-yn-1-ol: A compound with a similar alkyne structure but lacking the pyrimidine ring and aldehyde group.
(((2,2-Dimethylbut-3-yn-1-yl)oxy)methyl)benzene: A compound with a similar alkyne structure but with a benzene ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its combination of a pyrimidine ring, an alkyne, and an aldehyde group, which allows it to participate in a wide range of chemical reactions and applications in asymmetric synthesis and catalysis.
Properties
CAS No. |
223609-33-4 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(3,3-dimethylbut-1-ynyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-11(2,3)5-4-10-12-6-9(8-14)7-13-10/h6-8H,1-3H3 |
InChI Key |
LFNCODRCVBGYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC1=NC=C(C=N1)C=O |
Origin of Product |
United States |
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